molecular formula C6H7NO3 B7884272 Ethyl 3-cyano-2-oxopropanoate

Ethyl 3-cyano-2-oxopropanoate

Cat. No. B7884272
M. Wt: 141.12 g/mol
InChI Key: XGTZSVQFCSDHEK-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-oxopropanoate is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates using ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, demonstrating regioselective involvement of the ester group (Larionova et al., 2013).

  • Development of a bioanalytical method for Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a novel molecule with acetylcholinesterase inhibition property, including its physicochemical characterization and in vitro metabolite profiling (Nemani et al., 2018).

  • Research on Ethyl 3-arylmethylamino-2-diazo-3-oxopropanoates in copper-catalyzed reactions, highlighting improved Buchner reaction selectivity (Liu et al., 2017).

  • Enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to corresponding (S)-alcohols by Rhizopus fungus species (Salvi & Chattopadhyay, 2006).

  • Synthesis and evaluation of certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides from ethyl 3-hydrazinyl-3-oxopropanoate for anticancer potential (Abdel‐Aziz et al., 2013).

  • Preparation of Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, showcasing efficient synthesis and functional characterization (Ge et al., 2006).

  • Study on photochemical reactions of 2-(Alkoxycarbonyl)- and 2-Cyano-cycloalkanones, analyzing the formation of ω-Substituted Esters (Tokuda et al., 1978).

  • Synthesis of DL-[2-13C, 15N]aspartic acid from Ethyl[3-13C]3-oxopropanoate, contributing to radiopharmaceuticals (Baxter & Abbot, 1985).

  • Oxidative dehydrobromination of 3-(α-bromobenzyl)quinoxalin-2(1H)-ones to quinoxalyl aryl ketones, utilizing ethyl 3-aryl-3-bromo-2-oxopropanoates (Gorbunova & Mamedov, 2006).

properties

IUPAC Name

ethyl 3-cyano-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-10-6(9)5(8)3-4-7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTZSVQFCSDHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-2-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MD Hill - Synthesis, 2016 - thieme-connect.com
… Initial attempts to change R 3 utilized 3-phenyl-1H-pyrazol-5-amine and benzaldehyde with ethyl 3-cyano-2-oxopropanoate and 3-(2-methylfuran-3-yl)-3-oxopropanenitrile to form 15 in …
Number of citations: 21 www.thieme-connect.com
J Toman, J Klicnar - Collection of Czechoslovak chemical …, 1984 - cccc.uochb.cas.cz
… 2diaminobenzene in boiling dimethyl sulphoxide gave 2-cyanomethylene-3-oxo-l,2,3,4-tetrahydroquinoxaline (II) identical with the product of reaction of ethyl 3-cyano-2-oxopropanoate …
Number of citations: 10 cccc.uochb.cas.cz
RN Ram, S Sadanandan… - Advanced Synthesis & …, 2019 - Wiley Online Library
… is suitable for synthesis of synthetic intermediate 15 for glycine site antagonists,12e obtained simply by condensing methyl amine (19, R 1 : Me) with ethyl 3-cyano-2-oxopropanoate to …
Number of citations: 13 onlinelibrary.wiley.com
X Yu, Z Ma, W Zhu, H Liu, Z Zhang, Y Liu… - The Journal of …, 2022 - ACS Publications
… afforded about 67–75% yields, but no target product was generated when other nitrile compounds such as but-3-enenitrile (2aa), malononitrile (2ab), or ethyl 3-cyano-2-oxopropanoate (…
Number of citations: 4 pubs.acs.org

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